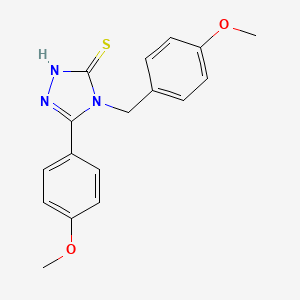

4-(4-methoxybenzyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is part of the triazole class, which is known for its wide range of applications in medicinal chemistry due to its biological and corrosion inhibition activities. Triazoles are heterocyclic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms. The specific triazole of interest includes methoxybenzyl and methoxyphenyl groups, which contribute to its unique properties and potential applications.

Synthesis Analysis

The synthesis of related triazole compounds often involves a multi-step process starting from basic aromatic acids or esters, which are converted through reactions like Fischer's esterification, hydrazinolysis, and cyclization with isothiocyanates to yield the triazole core. Alkylation reactions are then employed to introduce various substituents at the sulfur atom of the triazole ring, yielding a series of derivatives with different alkyl groups (Arfan et al., 2018). These synthetic pathways are crucial for the modification of the triazole structure, aiming to enhance its biological activities or physical-chemical properties.

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and density functional theory (DFT) calculations, provide insights into the spatial arrangement of atoms within the triazole compounds. The dihedral angles between the phenyl rings and the triazole ring, as well as the hydrogen bonding patterns, play a significant role in the stability and reactivity of these molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including S-alkylation, aminomethylation, and cyanoethylation, which allow for the introduction of different functional groups. These reactions expand the chemical diversity and potential applications of triazole derivatives (Kaldrikyan et al., 2016). The choice of reactants and conditions can be tailored to achieve specific modifications, influencing the biological activity and physicochemical properties of the final products.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-21-14-7-3-12(4-8-14)11-20-16(18-19-17(20)23)13-5-9-15(22-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRRARMKISZPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325698 |

Source

|

| Record name | 3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647597 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

CAS RN |

587010-59-1 |

Source

|

| Record name | 3-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}pyridine](/img/structure/B5717887.png)

![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)

![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)

![N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B5717898.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)

![4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5717970.png)

![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)